molecular formula C8H19Cl2FN2 B15300436 [1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride

[1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride

Cat. No.: B15300436
M. Wt: 233.15 g/mol
InChI Key: ORDDJXGDIRDLTH-UHFFFAOYSA-N
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Description

[1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride: is a chemical compound with the molecular formula C8H18Cl2FN2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride typically involves the reaction of piperidine with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or other functional groups are replaced by different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound is utilized in biological research to study its effects on various biological systems. It can be used as a probe to investigate the function of specific receptors or enzymes.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry: The compound finds applications in the chemical industry as a precursor for the synthesis of various industrial chemicals. Its unique properties make it valuable for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • [1-(4-Fluorobenzyl)piperidin-4-yl]methanol
  • [1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanol
  • [1-(4-Bromobenzyl)piperidin-4-yl]methanol

Comparison: Compared to these similar compounds, [1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride has unique properties due to the presence of the fluoroethyl group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct and valuable for specific applications.

Properties

Molecular Formula

C8H19Cl2FN2

Molecular Weight

233.15 g/mol

IUPAC Name

[1-(2-fluoroethyl)piperidin-4-yl]methanamine;dihydrochloride

InChI

InChI=1S/C8H17FN2.2ClH/c9-3-6-11-4-1-8(7-10)2-5-11;;/h8H,1-7,10H2;2*1H

InChI Key

ORDDJXGDIRDLTH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)CCF.Cl.Cl

Origin of Product

United States

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